1,1,1-Trifluoropentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENRYAJRHIWOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281148 | |
| Record name | 1,1,1-Trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-82-6 | |
| Record name | 1,1,1-Trifluoropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Trifluoropentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-TRIFLUOROPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5J74R3RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1,1,1 Trifluoropentane
Direct Synthetic Routes
The direct synthesis of 1,1,1-trifluoropentane from non-fluorinated precursors is a cornerstone of organofluorine chemistry. One of the most effective methods involves the direct fluorination of carboxylic acids, a process that replaces the carboxyl group with a trifluoromethyl group in a single transformative step.
One-Step Fluorination Reactions Utilizing Specific Reagents
The conversion of a carboxylic acid to a trifluoromethyl group is a powerful transformation that imparts unique chemical and physical properties to the target molecule. This is typically achieved using potent fluorinating agents capable of replacing oxygen atoms with fluorine.
C₄H₉COOH + 2SF₄ → C₄H₉CF₃ + 2SOF₂ + HF
This reaction effectively converts the pentanoic acid structure into the desired this compound. Sulfur tetrafluoride is a highly effective reagent for this type of deoxofluorination, though it is a toxic gas that requires specialized handling procedures. wikipedia.org The reaction typically proceeds by first forming an acyl fluoride (B91410) intermediate, which is then further fluorinated to the trifluoromethyl compound. wikipedia.org
Table 1: Reactants and Products in the Synthesis of this compound
| Compound Name | Molecular Formula | Role in Reaction |
| Valeric Acid | C₅H₁₀O₂ | Starting Material |
| Sulfur Tetrafluoride | SF₄ | Fluorinating Reagent |
| This compound | C₅H₉F₃ | Main Product |
| Thionyl Fluoride | SOF₂ | Byproduct |
| Hydrogen Fluoride | HF | Byproduct |
To improve the efficiency and safety of the fluorination of carboxylic acids with sulfur tetrafluoride, several methodological refinements have been developed. One significant enhancement is the use of a catalyst, such as anhydrous hydrogen fluoride (HF). wikipedia.org Hydrogen fluoride can act as a solvent and an activator for the sulfur tetrafluoride, increasing its reactivity and often leading to higher yields and shorter reaction times. The mechanism of activation is believed to involve the formation of a more electrophilic fluorinating species, SF₃⁺, through the equilibrium: wikipedia.org
SF₄ + HF ⇌ SF₃⁺ + HF₂⁻
This activated species is more effective at carrying out the fluorination of the carboxylic acid.
Another significant advancement in reaction methodology is the adoption of continuous flow synthesis. flinders.edu.au This technique offers several advantages over traditional batch processing, particularly when dealing with hazardous reagents like sulfur tetrafluoride. In a continuous flow setup, small amounts of reactants are continuously mixed and reacted in a microreactor, which allows for better control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to improved yields and selectivity, as well as significantly enhanced safety by minimizing the amount of hazardous material present at any given time. flinders.edu.au The use of in-line analytical techniques can also be integrated into a flow system to allow for real-time monitoring and optimization of the reaction. nih.gov
Table 2: Comparison of Synthesis Methodologies
| Methodology | Key Features | Advantages |
| Batch Reaction | Reactants are mixed in a single vessel. | Simpler setup for small-scale synthesis. |
| Batch Reaction with HF Catalyst | Addition of hydrogen fluoride to the reaction mixture. | Increased reaction rate and yield. wikipedia.org |
| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor. | Enhanced safety, better process control, potential for higher throughput. flinders.edu.aunih.gov |
Analytical Techniques for the Characterization of Synthetic Products
Following the synthesis of this compound, it is crucial to employ robust analytical techniques to verify the identity and purity of the product, as well as to quantify any byproducts or unreacted starting materials.
Application of Gas Chromatography for Complex Mixture Separation and Quantification
Gas chromatography (GC) is an indispensable analytical tool for the analysis of volatile compounds such as this compound and the potential impurities in the reaction mixture. nih.gov This technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.
The crude product from the fluorination of valeric acid can be a complex mixture containing the desired this compound, unreacted valeric acid, partially fluorinated intermediates, and potential byproducts such as tetrafluoroalkyl ethers, which can arise from side reactions. wikipedia.org A gas chromatograph, often coupled with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (GC-FID) for accurate quantification, can effectively separate these components.
The choice of the GC column is critical for achieving good separation. A column with a non-polar stationary phase, such as one based on polydimethylsiloxane, is often suitable for the analysis of relatively non-polar analytes like fluorinated alkanes. researchgate.net The temperature program of the GC oven is optimized to ensure that all components are volatilized and travel through the column at different rates, leading to their separation.
For quantitative analysis, a known amount of an internal standard can be added to the sample before injection into the GC. By comparing the peak area of the analyte to that of the internal standard, the concentration of this compound in the reaction mixture can be accurately determined. researchgate.netnih.gov The response factor of the detector for each compound must be taken into account for precise quantification.
Table 3: Typical Gas Chromatography Parameters for Analysis
| Parameter | Typical Setting |
| Column | Capillary column with a non-polar stationary phase (e.g., DB-1, HP-5) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 40-50 °C, ramped to a final temperature of 200-250 °C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 250-300 °C |
By utilizing these synthetic and analytical methodologies, this compound can be efficiently produced and rigorously characterized, ensuring a high-purity product for its intended applications.
Reaction Kinetics and Mechanistic Studies of 1,1,1 Trifluoropentane
Halogenation Reaction Dynamics
The halogenation of alkanes is a well-understood free-radical chain reaction, the selectivity of which is governed by the type of carbon-hydrogen bond being targeted (primary, secondary, or tertiary) and the reactivity of the halogen radical. For 1,1,1-trifluoropentane (CF₃CH₂CH₂CH₂CH₃), there are four distinct positions for hydrogen abstraction (C2, C3, C4, and C5).
Investigating Regioselectivity and Site Specificity in Chlorination Processes
Gas-phase chlorination is known to be a relatively unselective process. The chlorine radical is highly reactive and differentiates less between primary, secondary, and tertiary C-H bonds compared to the bromine radical. However, specific experimental data detailing the product distribution for the monochlorination of this compound, which would allow for the creation of a data table on regioselectivity, could not be located.
Examining Regioselectivity and Site Specificity in Bromination Pathways
Bromination is a more selective process than chlorination. The less reactive bromine radical shows a greater preference for abstracting hydrogens from positions that lead to more stable alkyl radicals (tertiary > secondary > primary). For this compound, this would suggest a preference for abstraction at the C4 and C3 positions over the C2 and C5 positions. Despite this established principle, specific experimental product ratios for the monobromination of this compound are not available in the reviewed literature, precluding the generation of a specific data table.
Analysis of the Deactivating Inductive Effects of Trifluoromethyl Groups on Halogenation
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This creates a strong inductive effect that deactivates the adjacent C-H bonds, in this case, at the C2 position. This deactivation occurs because the electron-withdrawing nature of the CF₃ group strengthens the C-H bonds at the α-carbon (C2), making them less susceptible to abstraction by halogen radicals. Consequently, the rate of hydrogen abstraction at the C2 position is expected to be significantly lower than at other positions along the carbon chain. While this effect is a cornerstone of physical organic chemistry, quantitative studies that specifically measure the magnitude of this deactivation for this compound in halogenation reactions are not documented in the available resources.
Free Radical Reactions
Exploration of Trifluoromethyl Radical Addition and Hydrogen Abstraction Pathways with this compound in the Gas Phase
The reaction of a trifluoromethyl radical (•CF₃) with an alkane like this compound would proceed via hydrogen abstraction, not addition, as there are no unsaturated bonds in the alkane. The •CF₃ radical would abstract a hydrogen atom from one of the carbon positions (C2, C3, C4, or C5) to form fluoroform (CHF₃) and a pentyl radical. Detailed studies on the gas-phase kinetics of this specific reaction, including the relative rates of abstraction from the different positions, were not found.
Determination of Fundamental Kinetic and Arrhenius Parameters for Radical Attack at Specific Molecular Sites
Fundamental kinetic data, such as rate constants and Arrhenius parameters (pre-exponential factor and activation energy), are crucial for understanding the dynamics of a reaction. Such data allows for the calculation of reaction rates at different temperatures. Unfortunately, a search of the scientific literature did not yield any studies that have determined the Arrhenius parameters for the hydrogen abstraction from the various sites of this compound by trifluoromethyl radicals. Therefore, a data table of these kinetic parameters cannot be constructed.
Advanced Spectroscopic Characterization and Computational Chemical Studies of 1,1,1 Trifluoropentane
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for the precise structural elucidation of molecules. For 1,1,1-Trifluoropentane, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environments of magnetically active nuclei, such as ¹H and ¹⁹F. For this compound (CH₃CH₂CH₂CH₂CF₃), a combination of ¹H and ¹⁹F NMR allows for a complete and unambiguous assignment of its chemical structure.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the four different sets of protons in the pentyl chain. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group causes a deshielding effect that decreases with distance, leading to a predictable downfield to upfield chemical shift pattern for the methylene and methyl protons.
The ¹⁹F NMR spectrum offers a simpler view, typically showing a single signal for the three equivalent fluorine atoms of the -CF₃ group. azom.com However, this signal is rich in information due to coupling with the adjacent methylene protons (²JFH). azom.com The multiplicity of this signal will be a triplet, resulting from coupling to the two protons on the neighboring carbon atom.
A comprehensive structural assignment is achieved by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), could further confirm the ¹H-¹³C correlations. The Automated Topology Builder (ATB) and Repository notes that NMR parameters for this compound can be obtained in common deuterated solvents. uq.edu.au
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Coupling |
| H-5 (-CH ₃) | ~0.9 | Triplet | ³JHH |
| H-4 (-CH ₂-) | ~1.4 | Sextet | ³JHH |
| H-3 (-CH ₂-) | ~1.6 | Quintet | ³JHH |
| H-2 (-CH ₂-) | ~2.1 | Triplet of Quartets | ³JHH, ³JHF |
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method yields detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's exact topology. Furthermore, it reveals how molecules pack in the crystal lattice, providing invaluable data on intermolecular interactions such as van der Waals forces and dipole-dipole interactions, which are significant for fluorinated compounds.
Were the data available, it would provide definitive experimental validation for the computationally derived conformational preferences and would be crucial for understanding the condensed-phase behavior of this compound.
Theoretical and Computational Chemistry Approaches
To complement experimental data, theoretical and computational methods are employed to model the behavior of this compound at the molecular level. These approaches provide a deeper understanding of its conformational landscape, electronic properties, and reactivity.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational space by simulating the various rotations around its carbon-carbon single bonds. This analysis helps identify the most stable conformers and the energy barriers between them.
A crucial component of MD simulations is the force field, which is a set of parameters that defines the potential energy of the system. The development of an accurate force field is essential for obtaining meaningful simulation results. The Automated Topology Builder (ATB) provides molecular topologies for this compound that are compatible with several widely used force fields, facilitating its study in biomolecular simulations. uq.edu.au
Table 2: Force Fields Compatible with this compound Topology from ATB uq.edu.au
| Force Field | Type |
| GROMOS 54A7 | United-Atom |
| GROMACS | All-Atom / United-Atom |
| GROMOS11 | United-Atom |
| GROMOS96 | United-Atom |
| LAMMPS | General-Purpose |
These force fields can be used to simulate this compound in various environments, such as in the pure liquid state or in solution, to understand its dynamic behavior and interactions.
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of molecules. These methods can be used to calculate a wide range of properties, including molecular orbital energies, electron density distribution, and electrostatic potential.
For this compound, DFT calculations can elucidate how the highly electronegative fluorine atoms influence the electron distribution across the molecule. This information is key to understanding its polarity, dipole moment, and potential sites for chemical reactions. The ATB repository indicates that QM processing for this compound has been performed using DFT at the B3LYP/6-31G* level of theory for energy minimization and Hessian calculations. uq.edu.au Such calculations are fundamental for determining the molecule's equilibrium geometry and vibrational frequencies, which are essential for predicting its reactivity profile.
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be used to interpret and augment experimental data. mdpi.com The prediction of NMR chemical shifts using quantum chemical methods is now a common practice in structural chemistry. nih.gov
For this compound, DFT calculations can be employed to compute the magnetic shielding tensors for the ¹H and ¹⁹F nuclei. These values can then be converted into chemical shifts and compared with experimental spectra to validate both the structural assignment and the computational method. Discrepancies between computed and experimental shifts can highlight subtle conformational or solvent effects. This synergy between computational modeling and experimental spectroscopy provides a more robust and detailed characterization of the molecule than either approach could achieve alone. nih.gov
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
